![molecular formula C22H24N4O B5374806 N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5374806.png)
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, also known as JNJ-31020028, is a novel and selective antagonist of the neuropeptide Y2 receptor (NPY2R) that has been developed as a potential therapeutic agent for the treatment of obesity and related metabolic disorders.
Mécanisme D'action
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride acts as a selective antagonist of the NPY2R, which is a G protein-coupled receptor that is widely expressed in the central and peripheral nervous systems, as well as in various metabolic tissues, such as adipose tissue, liver, and pancreas. The NPY2R is known to play a key role in the regulation of food intake, energy expenditure, glucose metabolism, and lipid metabolism, through the modulation of various neurotransmitters and hormones, such as neuropeptide Y, corticotropin-releasing factor, and glucagon-like peptide-1.
Biochemical and Physiological Effects
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to have several biochemical and physiological effects that are relevant to its therapeutic potential. For example, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to reduce the expression of genes involved in lipogenesis and adipogenesis, and to increase the expression of genes involved in lipolysis and thermogenesis, in adipose tissue. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to increase the secretion of insulin and glucagon-like peptide-1, and to decrease the secretion of glucagon, in pancreatic islets. These effects are thought to contribute to the beneficial metabolic effects of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride, such as the reduction of body weight and improvement of glucose tolerance.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several advantages for lab experiments, such as its high potency, selectivity, and specificity for the NPY2R, as well as its favorable pharmacokinetic and pharmacodynamic properties. However, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride also has some limitations, such as its relatively short half-life and its limited solubility in aqueous solutions. These limitations may affect the design and interpretation of experiments, and may require the use of appropriate controls and optimization of experimental conditions.
Orientations Futures
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has several potential future directions for research and development, such as the evaluation of its long-term safety and efficacy in clinical trials, the identification of its optimal dosing regimen and patient population, the investigation of its potential combination therapy with other anti-obesity drugs, and the exploration of its effects on other metabolic pathways and disease states. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride may also have applications in other fields, such as neuroscience, endocrinology, and oncology, where the NPY2R is known to play a role.
Méthodes De Synthèse
The synthesis of N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride involves several steps, starting from commercially available starting materials. The key step is the coupling of 4-(1H-pyrazol-1-yl)benzylamine with 2-(3-pyrrolidinyl)benzoyl chloride, followed by N-methylation with methyl iodide. The final product is obtained as a hydrochloride salt, which is a white crystalline solid with a high purity and good yield.
Applications De Recherche Scientifique
N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been extensively studied in preclinical models of obesity and related metabolic disorders, such as type 2 diabetes and dyslipidemia. In these studies, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been shown to reduce food intake, body weight gain, and adiposity, as well as to improve glucose tolerance and insulin sensitivity. Moreover, N-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-2-(3-pyrrolidinyl)benzamide hydrochloride has been found to have a favorable safety and tolerability profile in animal models, with no significant adverse effects on vital organs or behavior.
Propriétés
IUPAC Name |
N-methyl-N-[(4-pyrazol-1-ylphenyl)methyl]-2-pyrrolidin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-25(16-17-7-9-19(10-8-17)26-14-4-12-24-26)22(27)21-6-3-2-5-20(21)18-11-13-23-15-18/h2-10,12,14,18,23H,11,13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTVJUVXRYYNJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)N2C=CC=N2)C(=O)C3=CC=CC=C3C4CCNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.